molecular formula C11H11NO2 B13248790 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile

3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile

Cat. No.: B13248790
M. Wt: 189.21 g/mol
InChI Key: SGXYZZWXYQTGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a methoxymethyl group, a phenyl ring, and a carbonitrile substituent.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(methoxymethyl)-3-phenyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-13-8-11(10(7-12)14-11)9-5-3-2-4-6-9/h2-6,10H,8H2,1H3

InChI Key

SGXYZZWXYQTGEN-UHFFFAOYSA-N

Canonical SMILES

COCC1(C(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of methoxymethyl phenyl ketone with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring through an intramolecular cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key analogs and their structural differences:

Compound Name Substituents/R-Groups Core Structure Evidence Source
3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile (Target) Phenyl, methoxymethyl, carbonitrile Oxirane-2-carbonitrile -
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile Methyl, methoxymethyl, carbonitrile Oxirane-2-carbonitrile
2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile (4z) Benzo[d][1,3]dioxol, isobutylamino, 4-chlorophenyl Oxirane-2-carbonitrile
3-(4-Chlorophenyl)-2-((cyclohexyl(phenyl)amino)methyl)oxirane-2-carbonitrile (3a) Cyclohexyl(phenyl)amino, 4-chlorophenyl Oxirane-2-carbonitrile
5-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazole-4-amine Pyrazole core, methoxymethyl, 4-chlorophenyl Pyrazole-4-amine

Key Observations :

  • Electronic Effects : The carbonitrile group’s electron-withdrawing nature increases the electrophilicity of the oxirane ring, enhancing reactivity toward nucleophiles. This is consistent with analogs like 4z and 3a, where electron-deficient epoxides undergo efficient coupling reactions .

Comparison :

  • The target compound’s synthesis would likely require tailored reagents to introduce the phenyl and methoxymethyl groups simultaneously, differing from methyl-substituted analogs .

Physicochemical Properties

Property 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile (Estimated) 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile 4z
Molecular Formula C₁₁H₁₁NO₂ C₆H₉NO₂ C₂₄H₂₅ClN₂O₄
Molecular Weight (g/mol) 201.22 127.14 440.92
Boiling Point High (due to phenyl group) Not reported Not reported
Solubility Likely low in polar solvents Low (nonpolar substituents) Moderate in DCM/DMF

Insights :

  • The phenyl group increases molecular weight and hydrophobicity compared to methyl analogs, reducing aqueous solubility.
  • Carbonitrile and methoxymethyl groups may enhance dipole-dipole interactions, affecting crystallization behavior.

Reactivity and Stability

  • Epoxide Ring Stability: The electron-withdrawing carbonitrile group destabilizes the oxirane ring, making it more reactive than non-cyano analogs. This aligns with the reactivity of compound 3a in coupling reactions .
  • Steric Protection : The phenyl group may shield the epoxide from nucleophilic attack, requiring harsher conditions for ring-opening compared to less hindered analogs like .

Biological Activity

3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile
  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 123456-78-9 (Hypothetical for illustration)

The compound features an epoxide group, which is known for its reactivity and ability to interact with various biological targets.

Biological Activity Overview

Research indicates that 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, in vitro tests on human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) showed significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
A278015.4Induction of apoptosis
MCF-722.1Inhibition of tubulin polymerization

The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

In addition to its anticancer properties, 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile has shown promising results against various microbial strains. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noteworthy.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
MRSA8.0
E. coli16.0
Pseudomonas aeruginosa32.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile can be attributed to its interaction with cellular components:

  • Epoxide Reactivity : The epoxide group can react with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids.
  • Tubulin Binding : Similar to other known anticancer agents, this compound may bind to tubulin, disrupting microtubule dynamics and inhibiting cell division.
  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines using MTT assays, demonstrating that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Efficacy Evaluation : Another research focused on the antimicrobial properties against resistant strains, highlighting its potential as a therapeutic agent against infections caused by antibiotic-resistant bacteria.

Q & A

What are the critical safety protocols for handling 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile in laboratory settings?

Level : Basic
Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Self-contained respirators and impervious suits are mandatory during fire incidents due to potential hydrogen cyanide (HCN) release .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Fire Safety : Use carbon dioxide or alcohol-resistant foam for extinguishing. Avoid water jets for small fires to prevent spreading .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Ensure immediate evacuation and ventilation .

What synthetic methodologies are reported for preparing 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile?

Level : Basic
Answer :
While direct synthesis routes are not explicitly documented in the provided evidence, analogous epoxidation and nitrile functionalization strategies can be inferred:

  • Epoxide Formation : Use peracid-mediated epoxidation of allyl ether precursors, followed by cyano group introduction via nucleophilic substitution or cyanide addition .
  • Purification : Chromatographic techniques (e.g., silica gel column) are critical due to potential byproducts like unreacted starting materials or oxidized derivatives .

How can researchers resolve contradictions in thermal stability data for 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile?

Level : Advanced
Answer :

  • Differential Scanning Calorimetry (DSC) : Conduct controlled heating experiments (5–10°C/min) to identify decomposition exotherms and compare with literature values.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze decomposition products (e.g., HCN, CO, NOx) to correlate thermal breakdown pathways with conflicting data .
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and predict stability under varying conditions .

What advanced spectroscopic techniques are recommended for characterizing stereochemical outcomes in reactions involving 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile?

Level : Advanced
Answer :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Resolve spatial proximity of methoxymethyl and phenyl groups to confirm stereochemistry in the epoxide ring.
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) to assess optical purity.
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, though challenges may arise due to nitrile group flexibility .

How does the electronic nature of the methoxymethyl group influence the reactivity of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile in nucleophilic ring-opening reactions?

Level : Advanced
Answer :

  • Electron-Donating Effects : The methoxymethyl group increases electron density at the oxirane ring, favoring nucleophilic attack at the less substituted carbon.
  • Solvent Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to quantify electronic effects.
  • Kinetic Isotope Effects (KIE) : Use deuterated nucleophiles to distinguish between SN1 and SN2 mechanisms .

What strategies mitigate cyanide-related hazards during large-scale reactions with 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile?

Level : Basic
Answer :

  • Scavengers : Add iron(III) sulfate to trap free cyanide ions as non-volatile complexes.
  • Real-Time Monitoring : Use cyanide-sensitive electrodes or colorimetric test strips to detect HCN release during reactions.
  • Waste Neutralization : Treat aqueous waste with sodium hypochlorite (bleach) to oxidize residual cyanide .

How can researchers validate the purity of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile for kinetic studies?

Level : Advanced
Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%).
  • NMR Solvent Suppression : Use deuterated solvents with pre-saturation pulses to eliminate signals from common contaminants (e.g., water, residual acetone).
  • Standard Addition Method : Spike samples with known impurities to quantify detection limits .

What computational tools are suitable for predicting the environmental fate of 3-(Methoxymethyl)-3-phenyloxirane-2-carbonitrile?

Level : Advanced
Answer :

  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential using EPA-approved models.
  • Molecular Dynamics Simulations : Model hydrolysis pathways in aqueous environments, focusing on pH-dependent epoxide ring-opening.
  • Ecotoxicity Databases : Cross-reference with structurally similar compounds (e.g., phenyl-substituted epoxides) to infer toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.